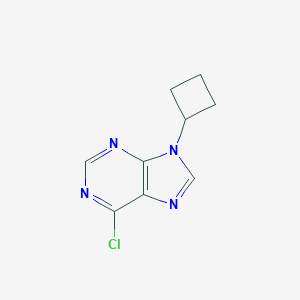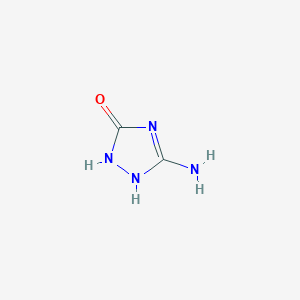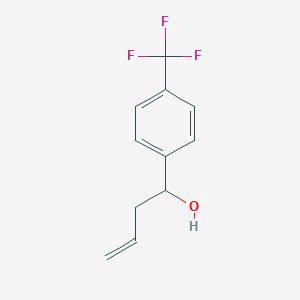
2-(Bromomethyl)-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)-N,N-dimethylaniline is an organic compound that is used in a variety of applications in the scientific field. It is a colorless liquid with a slightly pungent odor and is a derivative of aniline. It is also known as 2-Bromo-N,N-dimethyl-p-toluidine or 2-Bromo-N,N-dimethylaniline. This compound has a wide range of applications in the scientific field, including its use as a reagent in organic synthesis, as a catalyst in a variety of reactions, and as an intermediate in the production of pharmaceuticals, dyes, and other compounds. In addition, it has been used in a variety of laboratory experiments and as an analytical tool.
Aplicaciones Científicas De Investigación
Reactivity Patterns and Synthesis Applications
Reactivity Patterns of Dialkylaniline Radical Cations
N,N-Dimethylaniline participates in reactions with Cu2+ to form amine radical cations, which under specific conditions can undergo dimerization to form tetraalkylbenzidines or nucleophilic substitution yielding para-substituted dialkylanilines. Such reactions are pivotal in synthesizing various organic compounds, showcasing the versatility of dimethylaniline derivatives in organic synthesis (Kirchgessner, Sreenath, & Gopidas, 2006).
Synthesis of Complex Anilines
The preparation of 4-(2,6-dioxaspiro-4,4-dibromomethylcyclohexyl)-N,N-dimethylaniline from pentaerythritol and subsequent reactions illustrate the compound's role in synthesizing structurally complex anilines, which could have potential applications in material science and pharmaceuticals (Zhu, 2010).
Analytical and Mechanistic Insights
Electron-Transfer Stopped-Flow Method
The study of the electron-transfer reaction dynamics of 4-bromo-N, N-dimethylaniline cation radicals using the electron-transfer stopped-flow method provides insights into the spectrochemical analysis of electrogenerated cation radicals. This methodology is crucial for understanding the fundamental reactions in electrochemistry and material science (Oyama & Higuchi, 2002).
Solvent-Controlled Transformation
The reactivity of 2-bromomethyl-2-methylaziridines demonstrates how solvent choice significantly influences the reaction outcomes, enabling selective formation of functionalized aziridines or azetidines. Such findings are vital for the development of synthetic methodologies in organic chemistry (Stankovic et al., 2012).
Catalysis and Polymerization
Catalyst System for Aryl Chlorides and Amines Cross-Coupling
The development of efficient catalyst systems, such as the combination of P,N ligands with palladium complexes, for the cross-coupling of aryl chlorides and amines, including the use of 2-(bromomethyl)-N,N-dimethylaniline derivatives, underscores the importance of this chemical in facilitating complex organic transformations. This has broad implications for pharmaceuticals and material science (Lundgren, Sappong-Kumankumah, & Stradiotto, 2010).
Use in Photoinduced Block Copolymerization
N,N-Dimethylaniline end-functional polymers play a crucial role in photoinduced radical and radical-promoted cationic polymerization routes. This application is instrumental in developing new materials with tailored properties for advanced technological applications (Muftuoglu, Cianga, Yurteri, & Yagcı, 2004).
Mecanismo De Acción
Target of Action
For instance, brominated flame retardants have been reported to target organobromine
Mode of Action
Bromomethyl groups in other compounds have been reported to interact with dna . They can crosslink with DNA and intercalate between DNA bases . This suggests that 2-(Bromomethyl)-N,N-dimethylaniline might interact with DNA in a similar manner, but this needs to be confirmed with further studies.
Biochemical Pathways
Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs . The compound’s potential to interact with DNA suggests it might affect pathways related to DNA replication and repair, but this is speculative and requires further investigation.
Pharmacokinetics
Two-compartment pharmacokinetic models are commonly used to describe the evolution of drug levels in the organism . These models depict the body as two pharmacokinetic compartments (the central and the peripheral compartments), and movement from one compartment to the other follows first-order kinetics
Result of Action
Bromomethyl groups in other compounds have been reported to cause dna damage . This suggests that 2-(Bromomethyl)-N,N-dimethylaniline might have genotoxic effects, but this needs to be confirmed with further studies.
Action Environment
Environmental factors can significantly impact the action of other brominated compounds
Propiedades
IUPAC Name |
2-(bromomethyl)-N,N-dimethylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-11(2)9-6-4-3-5-8(9)7-10/h3-6H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDFBNUEGLXFRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70557091 |
Source


|
| Record name | 2-(Bromomethyl)-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70557091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-N,N-dimethylaniline | |
CAS RN |
117426-12-7 |
Source


|
| Record name | 2-(Bromomethyl)-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70557091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


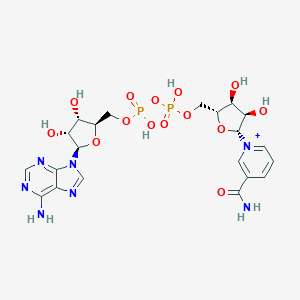
![2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B168897.png)
![1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B168899.png)
![(1S,4S)-bicyclo[2.2.2]octane-2,5-dione](/img/structure/B168902.png)
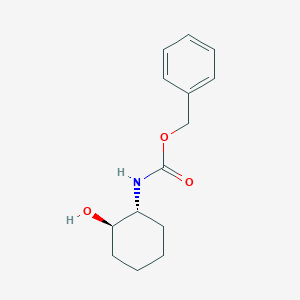
![dibenzo[b,f]thiepin-10(11H)-one](/img/structure/B168908.png)
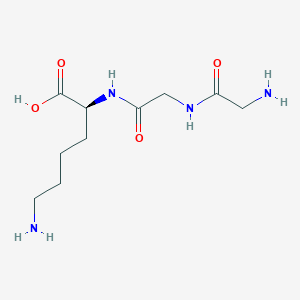
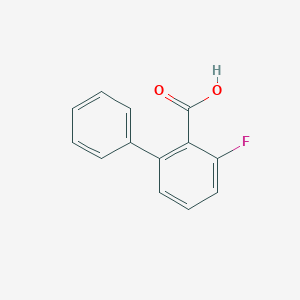
![4-Ethyl-8-methoxy-6-trimethylsilanyl-1H-pyrano[3,4-c]pyridine](/img/structure/B168919.png)
